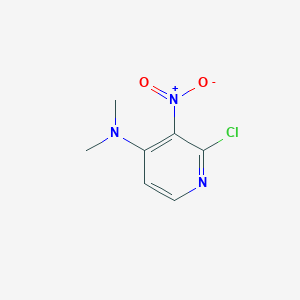
3-(Aminomethyl)thian-3-ol hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Aminomethyl)thian-3-ol hydrochloride is a chemical compound with the molecular formula C6H14ClNOS and a molecular weight of 183.7 g/mol.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Aminomethyl)thian-3-ol hydrochloride typically involves the reaction of thian-3-ol with aminomethyl groups under controlled conditions. The reaction is often carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pH, are carefully monitored to ensure optimal yield and purity of the compound .
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale synthesis using automated reactors and continuous flow systems. These methods allow for the efficient production of the compound with high purity and consistency. The use of advanced purification techniques, such as crystallization and chromatography, ensures that the final product meets the required specifications .
化学反応の分析
Types of Reactions
3-(Aminomethyl)thian-3-ol hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the aminomethyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like halides for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired reaction and product .
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives of this compound .
科学的研究の応用
3-(Aminomethyl)thian-3-ol hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs and treatments.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of 3-(Aminomethyl)thian-3-ol hydrochloride involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to various biological effects. For example, it may inhibit the activity of enzymes involved in microbial cell wall synthesis, resulting in antimicrobial effects . The exact molecular targets and pathways involved depend on the specific application and context of use .
類似化合物との比較
3-(Aminomethyl)thian-3-ol hydrochloride can be compared with other similar compounds, such as:
3-(Aminomethyl)thian-3-ol: The non-hydrochloride form of the compound, which may have different solubility and stability properties.
Thian-3-ol derivatives: Compounds with similar thian-3-ol structures but different functional groups, which may exhibit different chemical and biological properties.
特性
分子式 |
C6H14ClNOS |
|---|---|
分子量 |
183.70 g/mol |
IUPAC名 |
3-(aminomethyl)thian-3-ol;hydrochloride |
InChI |
InChI=1S/C6H13NOS.ClH/c7-4-6(8)2-1-3-9-5-6;/h8H,1-5,7H2;1H |
InChIキー |
SNCVIGOGKMNZIM-UHFFFAOYSA-N |
正規SMILES |
C1CC(CSC1)(CN)O.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


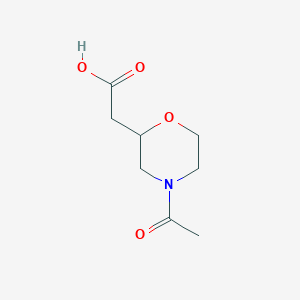
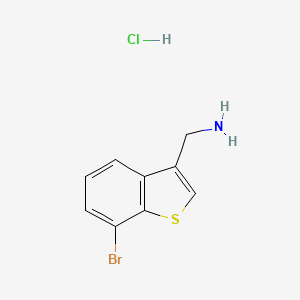

![N-[(4-chlorophenyl)methyl]-4-(2,6-dichlorophenyl)-1,3-thiazol-2-amine](/img/structure/B13504958.png)
![Methyl 4-{[(3-chlorophenyl)methyl]amino}butanoate](/img/structure/B13504959.png)
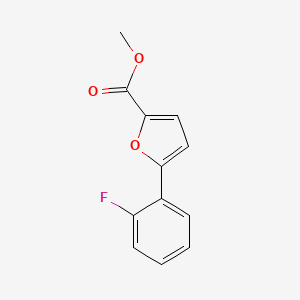
![1-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)phenyl]-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid](/img/structure/B13504976.png)
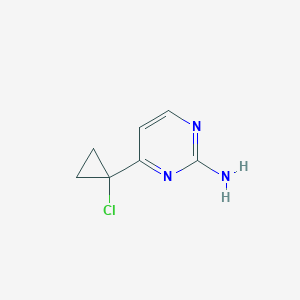
![[(Adamantan-1-yl)methyl]hydrazine dihydrochloride](/img/structure/B13504987.png)
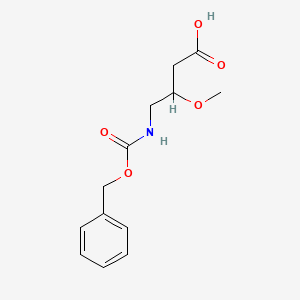
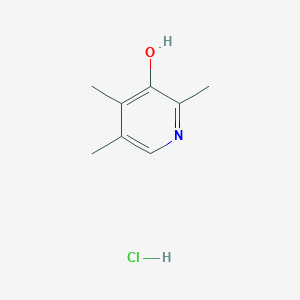
![7-Amino-3-oxabicyclo[3.3.1]nonan-9-one hydrochloride](/img/structure/B13505004.png)
